Regioisomeric Nitrogen Placement (N-4 vs. N-9): Impact on Antitubercular Target Engagement
The 1-oxa-4-azaspiro[5.5]undecane core containing the target compound places the nitrogen at position 4, whereas the antitubercular 1-oxa-9-azaspiro[5.5]undecane series (reported by Komarova et al., 2024) positions nitrogen at position 9. This regioisomeric shift alters the spatial orientation of the basic amine toward the MmpL3 binding pocket. For the 9-aza series, the most active compounds displayed MIC₉₀ values of 0.4–1.6 µg mL⁻¹ against M. tuberculosis H37Rv, exceeding the activity of the comparator drug isoniazid (MIC = 0.2 µg mL⁻¹) in some cases . No equivalent MIC data are currently published for the 4-aza regioisomer. For procurement, the 4-aza scaffold offers a structurally orthogonal starting point for MmpL3 inhibitor optimization, with the potential to explore a distinct region of chemical space not addressed by the 9-aza series. [Cross-study comparable]
| Evidence Dimension | Antimycobacterial potency (MIC₉₀, M. tuberculosis H37Rv) |
|---|---|
| Target Compound Data | Not yet reported in primary literature (N-4 regioisomer) |
| Comparator Or Baseline | Representative 1-oxa-9-azaspiro[5.5]undecane derivatives: MIC₉₀ = 0.4–1.6 µg mL⁻¹; isoniazid (comparator drug): MIC = 0.2 µg mL⁻¹ |
| Quantified Difference | Data gap identified; regioisomeric comparison is structurally justified but quantitatively pending |
| Conditions | M. tuberculosis H37Rv, in vitro broth microdilution assay |
Why This Matters
Procurement of the N-4 regioisomer enables exploration of a distinct pharmacophoric geometry for the same target class (MmpL3), addressing the need for structurally novel antitubercular leads to combat drug resistance.
- [1] Komarova, K.Yu.; Lukin, A.Yu.; Vinogradova, L.V.; Zhuravlev, M.E.; Dogonadze, M.Z.; Vinogradova, T.I.; Gureev, M.A.; Chudinov, M.V.; Dar’in, D.V. The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Chem. Heterocycl. Compd. 2024, 60, 245–250. View Source
